4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound featuring a furan ring, a mercapto group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors
Cyclization: The initial step often involves the cyclization of a precursor such as 2-furylacetonitrile with an appropriate amine under acidic conditions to form the tetrahydropyridine ring.
Thiolation: The mercapto group is introduced by reacting the intermediate with a thiol reagent, such as hydrogen sulfide or thiourea, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfoxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. The presence of the furan ring and the mercapto group is particularly significant in modulating biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, altering their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
- 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-methyl
Uniqueness
Compared to similar compounds, 4-(2-Furyl)-2-mercapto-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can undergo specific reactions not possible with carboxamide or methyl derivatives
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O2S/c11-5-7-6(8-2-1-3-14-8)4-9(13)12-10(7)15/h1-3,6,15H,4H2,(H,12,13) |
InChI Key |
CPJUMRWBAYZYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)S)C#N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.